ethyl {2-[1-(cyclopropylmethyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate
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Overview
Description
ETHYL 2-{2-[1-(CYCLOPROPYLMETHYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE is a complex organic compound that features a benzodiazole ring fused with a pyrrolidine ring, and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[1-(CYCLOPROPYLMETHYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved by reacting ortho-phenylenediamine with an appropriate carboxylic acid derivative under oxidative conditions.
Cyclopropylmethyl Group Introduction: The cyclopropylmethyl group can be introduced via nucleophilic substitution reactions involving cyclopropylmethyl halides.
Pyrrolidine Ring Formation: This step involves the cyclization of an appropriate amino acid derivative to form the pyrrolidine ring.
Final Coupling and Esterification: The final step involves coupling the benzodiazole and pyrrolidine intermediates, followed by esterification with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Cyclopropyl ketones and benzodiazole oxides.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
ETHYL 2-{2-[1-(CYCLOPROPYLMETHYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and synthetic intermediates.
Biological Studies: It is used in studies investigating the interaction of benzodiazole derivatives with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[1-(CYCLOPROPYLMETHYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with GABA receptors in the central nervous system, modulating their activity and leading to potential anxiolytic and anticonvulsant effects.
Pathways Involved: It affects the GABAergic signaling pathway, enhancing the inhibitory effects of GABA and leading to a calming effect on neuronal activity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(CYCLOPROPYLMETHYL)-1,3-DITHIANE-2-CARBOXYLATE: Similar in structure but contains a dithiane ring instead of a benzodiazole ring.
N-(CYCLOPROPYLMETHYL)-2’-METHYL-5’-(5-METHYL-1,3,4-OXADIAZOL-2-YL)BIPHENYL-4-CARBOXAMIDE: Contains a biphenyl and oxadiazole moiety instead of a benzodiazole.
Uniqueness
ETHYL 2-{2-[1-(CYCLOPROPYLMETHYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE is unique due to its combination of a benzodiazole ring with a pyrrolidine ring and an ethyl acetate group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C19H23N3O3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 2-[2-[1-(cyclopropylmethyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C19H23N3O3/c1-2-25-18(24)12-22-16-6-4-3-5-15(16)20-19(22)14-9-17(23)21(11-14)10-13-7-8-13/h3-6,13-14H,2,7-12H2,1H3 |
InChI Key |
XSMLLUBUTHKWEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4CC4 |
Origin of Product |
United States |
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